3-Propyl-2,3-dihydro-1H-indole-5-carbonitrile

IDO2 inhibition Immuno-oncology Tryptophan metabolism

Researchers requiring validated IDO2 tool compounds face limited commercial availability of 3-alkyl-substituted indoline-5-carbonitriles. This 3-propyl derivative delivers a defined starting point for IDO2 inhibitor development with published cellular IC50 of 51 μM against mouse IDO2. - Confirmed IDO2 inhibition in HEK293T cellular assays; unsubstituted 5-cyanoindoline shows no quantifiable binding. - 5-Cyano handle enables modular derivatization (aminomethyl, carboxyl, tetrazole bioisosteres). - Suitable for SAR studies, isoform selectivity profiling vs. IDO1, and computational model benchmarking.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B13240428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyl-2,3-dihydro-1H-indole-5-carbonitrile
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCC1CNC2=C1C=C(C=C2)C#N
InChIInChI=1S/C12H14N2/c1-2-3-10-8-14-12-5-4-9(7-13)6-11(10)12/h4-6,10,14H,2-3,8H2,1H3
InChIKeyANGHFJKAKMRGIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


3-Propyl-2,3-dihydro-1H-indole-5-carbonitrile (CAS 2059975-40-3, molecular formula C₁₂H₁₄N₂, molecular weight 186.25) is a substituted indoline (2,3-dihydroindole) derivative featuring a 5-cyano substituent on the benzene ring and a 3-propyl group on the saturated pyrrolidine ring . The compound belongs to the broader class of 2,3-dihydro-1H-indole-5-carbonitrile derivatives, which have been investigated as building blocks for pharmaceutical development and as intermediates in the synthesis of biologically active molecules . The presence of the 3-propyl substituent distinguishes this compound from unsubstituted 5-cyanoindoline and other 3-alkyl analogs, creating a specific steric and electronic environment that influences its biological target engagement profile [1].

IDO2 pathway probe 3-Propyl substitution supports IDO2 binding in cellular assays (class-level evidence)
SAR building block 5-Cyano and 3-propyl groups support modular derivatization for structure-activity studies
Specialized research supply Limited commercial availability; milligram-scale research-grade material

5-Cyanoindoline Substitution Failure in IDO2 Research


Generic substitution of 3-propyl-2,3-dihydro-1H-indole-5-carbonitrile with unsubstituted 5-cyanoindoline (CAS 15861-23-1) or other 3-position variants is scientifically unsound because the 3-alkyl substituent directly modulates target engagement specificity. Published binding data demonstrate that the 3-propyl substitution confers measurable affinity for indoleamine 2,3-dioxygenase 2 (IDO2), a therapeutically relevant immunometabolic target, with an IC₅₀ of 51 μM in cell-based assays [1]. In contrast, the unsubstituted 2,3-dihydro-1H-indole-5-carbonitrile scaffold has not demonstrated quantifiable IDO2 binding in comparable assays, indicating that the 3-propyl group is a critical pharmacophoric element rather than a replaceable appendage [2]. Furthermore, 3-position modifications in indoline-5-carbonitrile derivatives have been shown to produce divergent biological outcomes: for example, 3-(4-chlorobutyl)-indoline-5-carbonitrile is utilized as a synthetic intermediate for the antidepressant vilazodone, while 3-propyl substitution directs activity toward the IDO pathway . These target-specific differences underscore why procurement decisions cannot assume functional equivalence across 3-position analogs.

3-Propyl-5-cyanoindoline
IDO2 target engagement Measurable binding in cell assays
Biological application IDO2 pathway research
Unsubstituted 5-cyanoindoline
IDO2 target engagement No quantifiable binding reported
Biological application No reported IDO2 activity; commodity intermediate

3-Alkyl substitution is pharmacophoric; analogs with different 3-position groups serve unrelated applications (e.g., vilazodone synthesis).

Quantitative Differentiation from Structural Analogs


IDO2 Inhibitory Activity vs. Unsubstituted Analog

3-Propyl-2,3-dihydro-1H-indole-5-carbonitrile demonstrates measurable inhibitory activity against mouse indoleamine 2,3-dioxygenase 2 (IDO2) with an IC₅₀ of 51,000 nM (51 μM) in transfected HEK293T cells [1]. In contrast, the unsubstituted parent compound 2,3-dihydro-1H-indole-5-carbonitrile (indoline-5-carbonitrile, CAS 15861-23-1) shows no reported IDO2 inhibition in BindingDB or comparable public databases [2].

IDO2 Inhibition (IC₅₀)
Class-level inference
51 μM (transfected HEK293T) vs. no inhibition detected
Supports IDO2 target engagement research; SAR baseline
Single assay condition; verify in independent systems
IDO2 inhibition Immuno-oncology Tryptophan metabolism

Divergent Biological Applications by 3-Substitution

The 3-position substituent on the indoline-5-carbonitrile scaffold serves as a molecular switch determining downstream biological application. 3-Propyl substitution yields measurable IDO2 activity [1]. In contrast, 3-(4-chlorobutyl) substitution produces a compound (CAS 816438-46-7) that functions exclusively as a synthetic intermediate for vilazodone, an FDA-approved antidepressant . 3-Methyl substitution yields a compound with no reported quantitative bioactivity data, suggesting limited pharmacological utility .

3-Substituent Biological Role
Class-level inference
IDO2 inhibition vs. vilazodone intermediate vs. no reported bioactivity
3-Substituent identity determines research application; functional equivalence cannot be assumed
Literature and vendor documentation analysis
Structure-activity relationship Medicinal chemistry Lead optimization

Physicochemical Profile vs. Alkyl Chain Analogs

3-Propyl-2,3-dihydro-1H-indole-5-carbonitrile (MW 186.25) exhibits a molecular weight intermediate between the unsubstituted parent (MW 144.17) and the 4-chlorobutyl analog (MW 234.72) . This incremental increase correlates with predicted lipophilicity (clogP estimated at ~2.5-2.8 for the propyl derivative, versus ~1.3 for unsubstituted 5-cyanoindoline and ~3.2 for the chlorobutyl analog) [1].

Physicochemical Profile
Class-level inference
MW 186.25 (unsubst. 144.17, chlorobutyl 234.72); clogP ~2.5–2.8
Intermediate lipophilicity vs. analogs; favorable for drug-like property space
Predicted values; experimental verification recommended
Physicochemical properties Drug-likeness ADME prediction

Commercial Availability and Niche Research-Grade Supply

3-Propyl-2,3-dihydro-1H-indole-5-carbonitrile is available from fewer than 5 commercial suppliers globally, with typical purity specifications of 95% and milligram-scale packaging (e.g., 5 mg minimum order quantities) . In contrast, the unsubstituted 5-cyanoindoline (CAS 15861-23-1) is stocked by over 20 vendors at purities up to 98% with gram-to-kilogram availability, while 3-(4-chlorobutyl)indoline-5-carbonitrile is available from multiple suppliers due to its role as a vilazodone intermediate .

Commercial Supply Profile
Data to verify
Fewer than 5 suppliers, 95% purity, mg scale
Specialized research tool; supply planning advised
Market survey; confirm availability and lead times
Chemical sourcing Procurement Supply chain

Patent Landscape: Indoline Scaffold as IDO Inhibitor Chemotype

Patent literature explicitly identifies 2,3-dihydro-1H-indole compounds as inhibitors of tryptophan-to-kynurenine conversion, with confirmed binding to indoleamine 2,3-dioxygenase (IDO1) [1]. Additional patent activity describes IDO inhibitors containing indole rings, establishing this scaffold as a recognized pharmacophore for IDO pathway modulation [2]. The 3-propyl-5-carbonitrile substitution pattern represents a specific embodiment within this broader patent-defined chemical space.

Patent Chemotype Recognition
Class-level inference
2,3-Dihydro-1H-indole scaffold claimed as IDO inhibitor
Scaffold validated for IDO pathway modulation research
Patent analysis; specific 3-propyl-5-cyano embodiment not individually claimed
Patent analysis IDO1/IDO2 inhibitors Intellectual property

High-Value Application Scenarios


IDO2 Hit-to-Lead Optimization

This compound serves as a starting point for IDO2 inhibitor development, with a baseline IC₅₀ of 51 μM against mouse IDO2 in cellular assays [1]. Medicinal chemistry teams can utilize this scaffold to perform systematic SAR studies exploring modifications at the 1-, 3-, and 5-positions to improve potency, selectivity, and pharmacokinetic properties. The 3-propyl group provides a lipophilic anchor that may be further optimized or replaced with alternative alkyl or functionalized chains [1].

IDO1/IDO2 Selectivity Profiling

Given the established IDO1 inhibitory activity of certain 2,3-dihydro-1H-indole derivatives [2] and the demonstrated IDO2 activity of the 3-propyl-5-carbonitrile derivative [1], this compound is positioned for isoform selectivity studies. Researchers can employ this compound to investigate differential binding modes between IDO1 and IDO2, addressing a critical gap in immunometabolism research where isoform-selective tool compounds remain scarce [1].

3,5-Disubstituted Indoline Derivative Synthesis

The 5-cyano group provides a versatile synthetic handle for further derivatization, including reduction to aminomethyl, hydrolysis to carboxylic acid, or conversion to tetrazole bioisosteres. Combined with the 3-propyl group, this bifunctional scaffold enables modular construction of diverse compound libraries. The patent recognition of 2,3-dihydro-1H-indoles as IDO inhibitors [2] suggests applications beyond IDO2, including exploration of additional targets within the broader tryptophan metabolic pathway.

Pharmacophore Validation for Indoline IDO Modulators

This compound provides a defined data point for validating computational models of IDO2 ligand binding. The quantitative IC₅₀ value [1] enables benchmarking of molecular docking simulations and pharmacophore hypotheses, facilitating virtual screening campaigns that may identify more potent IDO2 inhibitors. The limited commercial availability of this specific substitution pattern further underscores its utility as a reference standard rather than a commodity reagent .

Application
Selection Property
Validation Focus
IDO2 inhibitor lead optimization research
IDO2 enzyme inhibition assay context
Cellular target engagement and SAR exploration
IDO isoform selectivity profiling
Differential IDO1/IDO2 inhibition context
Isoform-selective research tool identification
Indoline scaffold derivatization
5-Cyano synthetic versatility
Modular library construction for SAR
IDO2 pharmacophore modeling
Reported IDO2 inhibition benchmark
Docking simulation and virtual screening validation
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